molecular formula C18H22N2 B170047 1-Benzyl-4-phenylpiperidin-4-amine CAS No. 181641-49-6

1-Benzyl-4-phenylpiperidin-4-amine

Cat. No.: B170047
CAS No.: 181641-49-6
M. Wt: 266.4 g/mol
InChI Key: OUVZXDBUVYNERG-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenylpiperidin-4-amine is a chemical compound with the molecular formula C19H22N2. It belongs to the class of piperidine derivatives and is known for its psychoactive properties. This compound is also referred to as 4-phenylpiperidin-4-yl)benzylamine or 4-phenylpiperidinylbenzylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-phenylpiperidin-4-amine typically involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . This process can be summarized as follows:

    Reaction of 4-cyanopyridine with toluene: This step involves the formation of 4-benzylpyridine.

    Catalytic hydrogenation: The pyridine ring is hydrogenated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-phenylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl and phenyl derivatives.

Scientific Research Applications

1-Benzyl-4-phenylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its interactions with biological systems, particularly its effects on neurotransmitter release.

    Medicine: Research focuses on its potential therapeutic applications, including its use as a monoamine releasing agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

1-Benzyl-4-phenylpiperidin-4-amine acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin . It functions by binding to monoamine transporters, leading to the release of these neurotransmitters into the synaptic cleft. This action results in increased levels of dopamine and norepinephrine, which are associated with its psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Similar in structure but lacks the phenyl group on the piperidine ring.

    Benzylpiperazine: Another piperidine derivative with psychoactive properties.

    Tetrahydroisoquinoline: A structurally related compound with different pharmacological properties.

Uniqueness

1-Benzyl-4-phenylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its selectivity for dopamine and norepinephrine release sets it apart from other piperidine derivatives, making it a valuable compound for research in neuropharmacology .

Properties

IUPAC Name

1-benzyl-4-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-18(17-9-5-2-6-10-17)11-13-20(14-12-18)15-16-7-3-1-4-8-16/h1-10H,11-15,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVZXDBUVYNERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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